N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide
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Overview
Description
“N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide” is a complex organic compound that contains a chromen-4-yl and a benzofuran-3-yl group . Chromen-4-yl and benzofuran-3-yl are both heterocyclic compounds, which are a prominent and diverse class of organic compounds . They have a wide range of uses in the field of medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely involve various intramolecular interactions. For instance, similar compounds have been found to have intramolecular hydrogen bonds and π-π interactions .Chemical Reactions Analysis
The chemical reactions involving this compound could be quite complex and would depend on the specific conditions and reactants involved. For instance, phase transfer catalysis reactions of 4-hydroxy-6-methyl-2H-chromen-2-one with alkyl halides have been shown to afford C4 oxygen alkylation products of 2H-chromen-2-one derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Similar compounds have been found to form yellow crystals and have melting points above 350°C .Scientific Research Applications
Anticancer Activity
The compound’s structural features make it a promising candidate for cancer research. Studies have shown that it inhibits proliferation, migration, and invasion of non-small cell lung cancer (NSCLC) cell lines. Additionally, it induces cell cycle arrest and apoptosis in vitro. The downstream pathway involving PI3K/AKT/mTOR appears critical for its anti-NSCLC activity .
Hydrazide Derivatives Synthesis
Hydrazides serve as valuable starting materials for constructing functionalized heterocycles with diverse biological activities. Researchers have explored the synthesis of novel compounds by treating 2-(2-oxo-2H-chromen-4-yloxy)acetic acid (a precursor) with various amines. These derivatives hold potential for drug development and other applications .
Coumarin-Based Scaffold
Coumarin derivatives, including this compound, act as essential structural scaffolds for designing biologically active molecules. Their pharmacological applications span antimicrobial, anti-inflammatory, and anticoagulant properties. Researchers continue to explore novel derivatives based on coumarin frameworks .
Chemical Synthesis and Characterization
The compound’s synthesis involves the reaction of 4-hydroxycoumarin with ethylene diamine in glacial acetic acid. Its characterization includes FT-IR, 1H-NMR, and 13C-NMR spectroscopy. The compound crystallizes as almost colorless crystals with a melting point of 261-263 °C .
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-(6-ethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4/c1-3-13-9-10-18-15(11-13)16(12-20(25)26-18)22-21(23-19(24)4-2)14-7-5-6-8-17(14)27-22/h5-12H,3-4H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJWWQADJHHCRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)NC(=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide |
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